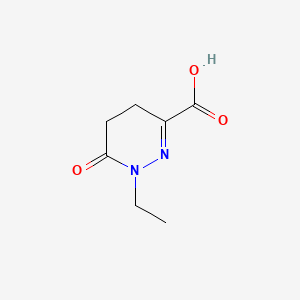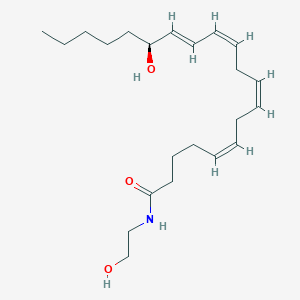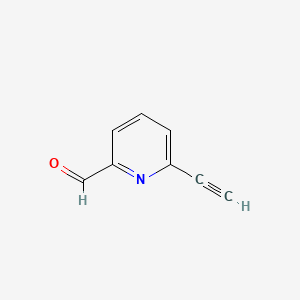
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid” is a chemical compound with the CAS Number: 171672-94-9 . It has a molecular weight of 170.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h3,8H,2,4H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 142.11 .Aplicaciones Científicas De Investigación
Pharmacology
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid: has potential applications in pharmacology due to its structural characteristics. It can serve as a precursor for synthesizing various pharmacologically active molecules, such as Medazomide , which is used in the treatment of neurological disorders . The compound’s ability to form stable ring structures makes it a valuable intermediate in the development of new therapeutic agents.
Agriculture
In agriculture, this compound could be utilized in the synthesis of pesticides or growth regulators . Its reactivity with other organic molecules may lead to the creation of compounds that can control pests or influence plant growth beneficially, contributing to enhanced crop yields and protection against diseases .
Material Science
The compound’s derivatives could be explored for creating new materials with unique properties. For instance, its incorporation into polymers might result in materials with improved thermal stability or novel electronic properties, which could be valuable in the development of advanced materials for various industrial applications .
Biochemistry
Biochemically, 1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid could be significant in studying enzyme-substrate interactions. Its structure could mimic certain intermediates in metabolic pathways, aiding in the understanding of enzymatic mechanisms and the design of enzyme inhibitors .
Environmental Science
This compound might be used in environmental science research to develop chemical sensors or indicators. Due to its reactive nature, it could interact with environmental pollutants, leading to colorimetric or luminescent changes that signal the presence of specific contaminants .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be employed as standards or reagents in chromatographic methods. They might help in the quantification or identification of substances within complex mixtures, enhancing the accuracy of analytical techniques .
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H315-H319 . This indicates that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Direcciones Futuras
Given the lack of specific information on the compound’s synthesis, chemical reactions, and mechanism of action, future research could focus on these areas. Additionally, the compound’s potential biological activity could be explored further, given that similar compounds have demonstrated antimicrobial and anticancer properties .
Propiedades
IUPAC Name |
1-ethyl-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h2-4H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRORRKQSIDGTSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC(=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(hexahydro-2,3-methanocyclopropa[cd]pentalen-2a(2H)-yl)- (9CI)](/img/no-structure.png)

![5H-2,8-Methano[1,3]oxazolo[3,2-a]pyridine](/img/structure/B575117.png)


![Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B575123.png)





![3-[Benzyl(dimethyl)silyl]pyridine](/img/structure/B575134.png)